![molecular formula C17H20BrN3O2S B2823918 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1797307-53-9](/img/structure/B2823918.png)
2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H20BrN3O2S and a molecular weight of 410.33. It is a derivative of pyrazole, a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as the compound , often involves the use of nitrogen-based hetero-aromatic ring structures . Various methods have been reported, including condensations of ketones, aldehydes, and hydrazine monohydrochloride, which form pyrazoline intermediates . These intermediates can then be oxidized to form pyrazoles .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, have been found to exhibit various biological and pharmacological activities . These activities are often linked to their chemical reactions with other compounds in biological systems .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” are not fully detailed in the available data. The molecular weight is known to be 410.33.Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. Researchers have observed its ability to modulate inflammatory pathways, potentially making it useful in treating conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .
Acetylcholinesterase (AchE) Inhibition
AchE inhibition is crucial for managing neurodegenerative diseases like Alzheimer’s. Preliminary studies suggest that 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may inhibit AchE activity, which could contribute to therapeutic strategies for cognitive decline .
Anticancer Properties
Exploring its potential in oncology, this compound has demonstrated cytotoxic effects against certain cancer cell lines. Researchers are investigating its mechanism of action and its potential as an adjunct to existing chemotherapy regimens.
Antibacterial and Antifungal Activity
In vitro studies indicate that 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide possesses antibacterial and antifungal properties. It could be a valuable addition to antimicrobial drug development.
Metal Ion Chelation
The sulfonamide moiety in this compound can act as a metal ion chelator. This property may find applications in environmental remediation, catalysis, and metal-based drug design .
Photodynamic Therapy (PDT)
Certain sulfonamide derivatives have been investigated for PDT—a non-invasive cancer treatment that uses light-activated compounds. The unique structure of 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide could make it a candidate for PDT research.
Zukünftige Richtungen
The future directions for research on “2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” and similar compounds could include further exploration of their biological and pharmacological activities . This could involve more detailed studies of their mechanisms of action, as well as the development of new synthesis methods .
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2S/c18-14-3-1-2-4-17(14)24(22,23)19-9-10-21-16(13-7-8-13)11-15(20-21)12-5-6-12/h1-4,11-13,19H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCAGUDVMKHFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC=C3Br)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.